Calystegine B3

Cytosolic glycosidase inhibition Man2C1 Oligosaccharide catabolism

Calystegine B3 is the only known natural product with high specificity for cytoplasmic α-mannosidase (Man2C1), making it an essential tool for studying cytosolic N-glycan catabolism and apoptosis regulation. Unlike its C2-epimer Calystegine B2, it exhibits negligible lysosomal β-glucosidase inhibition and a Type 2 binding orientation to β-glucocerebrosidase that precludes pharmacological chaperone activity—validating it as a critical negative control. Essential for comprehensive calystegine profiling in Solanaceae matrices (LC-HRMS LOQ: 0.25 mg/kg).

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 178231-95-3
Cat. No. B600253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalystegine B3
CAS178231-95-3
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1CC2(C(C(C(C1N2)O)O)O)O
InChIInChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4+,5-,6-,7-/m1/s1
InChIKeyFXFBVZOJVHCEDO-IECVIRLLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calystegine B3 (CAS 178231-95-3): A C2-Epimer Nor-Tropane Alkaloid with Distinct Glycosidase Selectivity


Calystegine B3 (CAS 178231-95-3, C7H13NO4, MW 175.18) is a polyhydroxylated nortropane alkaloid classified within the calystegine family of iminosugar glycosidase inhibitors [1]. First isolated and structurally characterized from Physalis alkekengi var. francheti (Solanaceae) in 1995, it was identified as the C2-epimer of calystegine B2, possessing a 1α,2α,3α,4β-tetrahydroxy-nor-tropane configuration [2]. Unlike its more extensively studied congener calystegine B2, Calystegine B3 exhibits a fundamentally different selectivity profile: it functions as a highly specific inhibitor of cytoplasmic α-mannosidase (Man2C1) rather than lysosomal β-glucosidase, and demonstrates a distinct Type 2 binding orientation to β-glucocerebrosidase that precludes pharmacological chaperone activity [3][4]. These structural and functional differentiations establish Calystegine B3 as a specialized research tool rather than a general-purpose glycosidase inhibitor.

Why Calystegine B2 Cannot Substitute for Calystegine B3 in Man2C1-Focused Research


The calystegine family exhibits profound functional divergence driven by subtle stereochemical differences. Calystegine B2 and Calystegine B3 differ only in the orientation of the hydroxyl group at the C2 position (equatorial in B2 versus axial in B3), yet this single stereochemical variation produces opposite selectivity profiles: Calystegine B2 is a potent competitive inhibitor of lysosomal β-glucosidase (Ki = 1.2-3.3 μM) and α-galactosidase, whereas Calystegine B3 shows negligible activity against these lysosomal enzymes but instead potently and specifically inhibits cytoplasmic Man2C1 [1][2]. Furthermore, in β-glucocerebrosidase binding, Calystegine B2 adopts a Type 1 orientation that enables pharmacological chaperone activity in Gaucher disease fibroblasts, while Calystegine B3 assumes a Type 2 orientation that fails to stabilize the enzyme [3]. These data demonstrate that the epimeric pair cannot be functionally interchanged; substitution of one for the other would fundamentally alter the experimental outcome.

Quantitative Differentiation Evidence for Calystegine B3 Against Closest Analogs


Selectivity for Cytoplasmic Man2C1 versus Lysosomal α-Mannosidases

Calystegine B3 demonstrates high specificity for cytoplasmic α-mannosidase (Man2C1) compared to other α-mannosidase isoforms. In biochemical enzyme assays using α-mannosidases prepared from rat liver, Calystegine B3 was a highly specific inhibitor for Man2C1 among the various α-mannosidase isoforms tested [1]. This selectivity was validated in vivo: treatment of mammalian cultured cells with Calystegine B3 produced drastic changes in both structure and quantity of free oligosaccharides in the cytosol, with no apparent change observed in cell-surface oligosaccharides [1]. This represents a fundamentally different target profile compared to Calystegine B2 and C1, which predominantly inhibit lysosomal β-glucosidase with Ki values of 1.9-3.3 μM and 0.84 μM, respectively [2].

Cytosolic glycosidase inhibition Man2C1 Oligosaccharide catabolism Selectivity profiling

C2-Epimerization Drives Near-Complete Loss of β-Glucosidase Inhibitory Activity

Direct comparative testing of Calystegine B2 (C2-equatorial OH) and Calystegine B3 (C2-axial OH) against almond β-glucosidase revealed that Calystegine B3 exhibited only weak inhibitory activity, while Calystegine B2 was a potent competitive inhibitor with Ki = 1.2 μM [1]. The study concluded that the equatorially oriented OH group at C2 is essential for recognition and strong binding by the active site of glycosidases [1]. Supporting this, Calystegine A5, a 2-deoxy derivative of Calystegine B2, showed no activity against any glycosidases tested [1].

Structure-activity relationship C2-epimer β-glucosidase Stereochemical SAR

Type 2 Binding Orientation to β-Glucocerebrosidase Precludes Pharmacological Chaperone Activity

Molecular docking and SAR studies revealed that Calystegine isomers adopt two distinct binding orientations to human β-glucocerebrosidase. Calystegine B2 and A3 bind in a Type 1 orientation that enables pharmacological chaperone activity, effectively stabilizing the enzyme and increasing intracellular β-glucocerebrosidase activities in N370S fibroblasts [1]. In contrast, Calystegine B3 and B4 adopt a Type 2 binding orientation and could not maintain enzyme activity [1]. The Type 1 orientation in Calystegine B2 is associated with a competitive inhibition Ki value of 3.3 μM against human lysosomal β-glucocerebrosidase [1].

Gaucher disease β-glucocerebrosidase Pharmacological chaperone Binding orientation Molecular docking

Distinct Occurrence Profile in Tomato-Based Food Matrices Enables Analytical Differentiation

LC-Orbitrap MS analysis of 7 calystegines in tomato-based products revealed differential occurrence patterns among analogs. Calystegines A3 and B2 were identified in all analyzed samples, whereas Calystegine B3 was detected in all fried tomatoes plus only two crushed tomatoes and one jam tomato, at concentrations ranging from 0.4 mg/kg (Calystegine B2) to 19.0 mg/kg (Calystegine A3) [1]. The method's limit of quantification (LOQ) for Calystegine B3 was 0.25 mg/kg, compared to 0.5 mg/kg for Calystegines A3, A5, B1, B2, and C1, and 0.1 mg/kg for Calystegine B4 [1].

Analytical chemistry Food analysis LC-MS Natural occurrence Quantitative profiling

Validated Application Scenarios for Calystegine B3 Based on Quantitative Evidence


Chemical Probe for Man2C1-Mediated Cytosolic Oligosaccharide Catabolism Studies

Calystegine B3 is the only known natural product with demonstrated high specificity for cytoplasmic α-mannosidase (Man2C1) among α-mannosidase isoforms [1]. In both in vitro biochemical assays and in vivo mammalian cell culture, Calystegine B3 treatment specifically alters cytosolic free oligosaccharide profiles without affecting cell-surface oligosaccharides [1]. This enables precise interrogation of Man2C1 function in apoptosis regulation and cytosolic N-glycan catabolism pathways, where Man2C1 suppression is known to induce apoptosis [1].

Negative Control or Binding Orientation Tool in β-Glucocerebrosidase Pharmacological Chaperone Studies

Calystegine B3 adopts a Type 2 binding orientation to β-glucocerebrosidase that fails to stabilize the enzyme or enhance activity in Gaucher disease N370S fibroblasts, in direct contrast to Type 1-orienting Calystegine B2 and A3 [2]. This makes Calystegine B3 a validated negative control for chaperone activity assays or a structural probe to investigate how hydroxyl configuration determines binding orientation without confounding functional chaperone effects [2].

Analytical Reference Standard for Multi-Calystegine LC-MS Method Development

Calystegine B3 has been validated as an analytical standard in validated LC-HRMS-Orbitrap methods with a defined LOQ of 0.25 mg/kg [3]. Its distinct retention characteristics and intermediate sensitivity between Calystegine B4 (0.1 mg/kg) and Calystegine B2 (0.5 mg/kg) make it an essential component for comprehensive calystegine profiling in Solanaceae-derived food matrices and botanical extracts [3]. Laboratories developing quantitative methods for calystegine analysis must include Calystegine B3 to ensure complete analyte coverage and accurate quantification.

Structure-Activity Relationship (SAR) Studies on Glycosidase Inhibitor Stereochemistry

As the C2-epimer of Calystegine B2, Calystegine B3 is a critical comparator compound for investigating how axial versus equatorial hydroxyl orientation at C2 governs glycosidase recognition and inhibitory potency [4]. The near-complete loss of β-glucosidase inhibition upon C2 epimerization from Calystegine B2 (Ki = 1.2 μM) to Calystegine B3 (weak inhibition) provides a well-documented SAR benchmark for iminosugar design and computational docking validation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calystegine B3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.